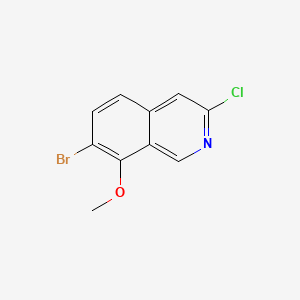
7-Bromo-3-chloro-8-methoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 7-bromo-3-chloro-8-methoxy- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids. The compound 7-bromo-3-chloro-8-methoxy-isoquinoline is characterized by the substitution of bromine, chlorine, and methoxy groups at the 7th, 3rd, and 8th positions, respectively. These substitutions can significantly alter the chemical and physical properties of the base isoquinoline molecule, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-8-methoxy-isoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Similarly, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Another method involves the use of the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives. This reaction typically involves the condensation of a benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium .
Industrial Production Methods
Industrial production of 7-bromo-3-chloro-8-methoxy-isoquinoline may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Isoquinoline derivatives, including 7-bromo-3-chloro-8-methoxy-isoquinoline, undergo various chemical reactions such as:
Oxidation: Isoquinoline can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, where substituents like bromine and chlorine can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.
科学研究应用
Isoquinoline, 7-bromo-3-chloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-bromo-3-chloro-8-methoxy-isoquinoline involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar aromatic properties.
4-Bromo-isoquinoline: Another brominated derivative with different substitution patterns.
8-Methoxy-quinoline: A methoxy-substituted quinoline derivative.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 7-bromo-3-chloro-8-methoxy-isoquinoline distinguishes it from other similar compounds. These substitutions can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
属性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC 名称 |
7-bromo-3-chloro-8-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-7-5-13-9(12)4-6(7)2-3-8(10)11/h2-5H,1H3 |
InChI 键 |
IWIWXDLHTBPBBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=CC(=NC=C21)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


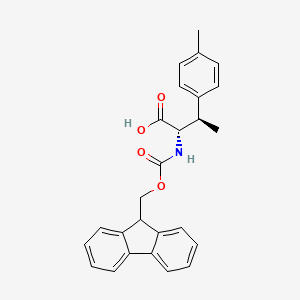
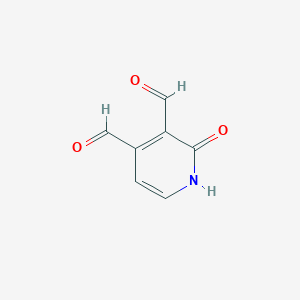
![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
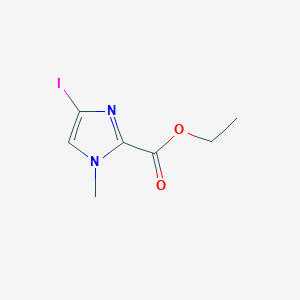
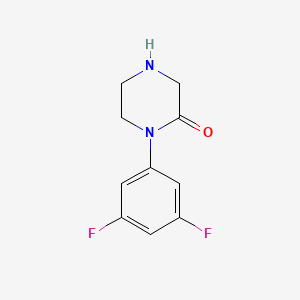
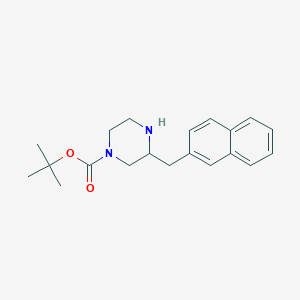
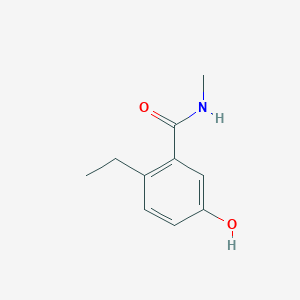
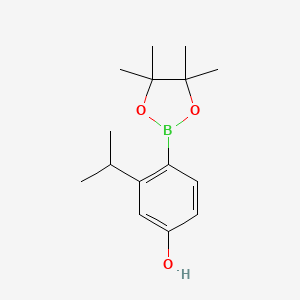
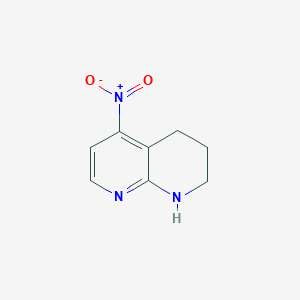
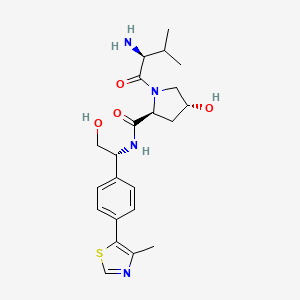
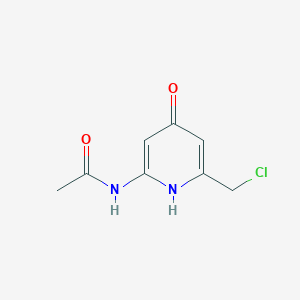
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
